Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Mechanism of Action
Target of Action
Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold . Compounds with this scaffold are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists . .
Mode of Action
For instance, some [1,2,4]triazolo[1,5-a]pyrimidines are known to act as calcium channel modulators or corticotropin-releasing factor 1 receptor antagonists . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
For instance, some [1,2,4]triazolo[1,5-a]pyrimidines are known to inhibit JAK1 and JAK2, which are key enzymes in the JAK-STAT signaling pathway .
Result of Action
For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been reported to have antiproliferative activities against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst, which facilitates the reaction of aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic processes. The use of microwave irradiation and reusable catalysts like Schiff base zinc (II) complex on magnetite nanoparticles allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl and methyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) in methanol under reflux.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: Used in the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: Studied for its potential as an anti-tumor agent, with derivatives showing significant anti-tumor activities against various cancer cell lines.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and exhibit similar biological activities, including anti-tumor and enzymatic inhibitory properties.
Triazolo[1,5-a]pyridines: These compounds also have a fused triazole and pyridine ring system and are used in medicinal chemistry for their diverse biological activities.
Uniqueness
Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl and methyl groups contribute to its reactivity and potential therapeutic applications, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-6-7(9(15)17-3)4-11-10-12-8(5-16-2)13-14(6)10/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYDNTJPCBRQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)COC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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